Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a methyl thioacetate moiety.
The triazolopyridazine scaffold is notable for its versatility in medicinal chemistry, often serving as a bioisostere for purine or pyrimidine rings. The pyridin-4-yl substituent at position 3 enhances π-π stacking interactions in biological targets, while the thioacetate group at position 6 contributes to solubility and metabolic stability. Based on analogous structures, the molecular formula is estimated as C₁₃H₁₁N₅O₂S (molecular weight ~301.3 g/mol), though this requires experimental validation .
Properties
IUPAC Name |
methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-3-2-10-15-16-13(18(10)17-11)9-4-6-14-7-5-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYGAPCLMCBOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with thioacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole and pyridazine rings can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and pyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
- Pyridin-4-yl (target compound): Enhances target binding via aromatic interactions, as seen in BET inhibitors like AZD5153 .
- Alkyl Groups (isopropyl, ethyl, methyl): Increase hydrophobicity, improving membrane permeability but reducing aqueous solubility (e.g., Lin28-1632 has higher lipophilicity than the target compound) .
- Thioacetate vs. Sulfonyl : The thioacetate group in the target compound offers metabolic stability compared to sulfonyl derivatives, which are more polar but prone to enzymatic cleavage .
- Biological Activity: Triazolopyridazine-based compounds are prominent in epigenetic regulation (e.g., AZD5153) and enzyme inhibition (e.g., Lin28-1632) .
Physicochemical Properties
Biological Activity
Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, identified by its CAS number 868970-38-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 315.35 g/mol. The compound features a complex structure that includes a triazole and pyridazine moiety, which are known for their biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that derivatives related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4g | MCF-7 | 0.163 ± 0.01 | Inhibition of c-Met and Pim-1 kinases |
| 4a | MCF-7 | 0.283 ± 0.01 | Inhibition of c-Met and Pim-1 kinases |
| 22i | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibition |
The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates compared to controls .
Mechanistic Insights
The mechanism through which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. Notably:
- c-Met Inhibition : This receptor tyrosine kinase plays a crucial role in tumor growth and metastasis. Compounds derived from this structure have demonstrated nanomolar inhibition of c-Met activity.
- Pim Kinase Inhibition : Pim kinases are involved in cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth.
- Apoptosis Induction : The compound increases caspase activity (specifically caspase-9), which is pivotal in the apoptotic pathway.
Case Studies
In one particular study involving a series of triazolo[4,3-b]pyridazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects across a panel of cancer cell lines (NCI 60). The results indicated that these compounds exhibited substantial antiproliferative activity with varying degrees of potency depending on their structural modifications.
Example Study Findings
A notable study reported that compound 4g demonstrated:
- GI% Values : Mean GI% values were found to be 55.84 and 29.08 for different derivatives.
- Cell Cycle Analysis : Induced S phase arrest in MCF-7 cells.
Furthermore, molecular docking studies suggested that these compounds interact with the ATP-binding site of c-Met and Pim kinases similarly to known inhibitors, providing insights into their potential as therapeutic agents against cancer .
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridazine and triazole precursors. Key steps include:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core using hydrazine hydrate and ammonia under reflux .
- Thioether linkage : Coupling the thioacetate moiety via nucleophilic substitution, often requiring sodium hydride (NaH) in polar aprotic solvents like DMF or acetonitrile .
- Esterification : Introduction of the methyl ester group using methyl chloroacetate or similar reagents .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 80–120°C (reflux) | Higher temps favor cyclization | |
| Solvent | DMF or CH₃CN | Polar solvents enhance kinetics | |
| Catalysts | NaH or K₂CO₃ | Base selection affects purity | |
| Purification | Column chromatography or HPLC | HPLC ensures >95% purity |
Advanced: How can computational methods like molecular docking predict the biological targets of this compound?
Methodological Answer:
Molecular docking studies are used to predict interactions with enzymes or receptors. For example:
- Target Identification : Docking against 14-α-demethylase lanosterol (PDB: 3LD6) revealed binding affinity via hydrogen bonds with the triazole ring and hydrophobic interactions with the pyridazine moiety .
- Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors. A score of −9.2 kcal/mol suggests strong binding .
- Limitations : Address false positives by cross-validating with molecular dynamics simulations to assess binding stability .
Key Computational Parameters:
| Software | Scoring Function | Target PDB Code | Binding Affinity (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER forcefield | 3LD6 | −9.2 |
| Schrödinger Glide | MM-GBSA | 3LD6 | −8.7 |
Basic: What spectroscopic and chromatographic techniques are essential for confirming the structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyridin-4-yl (δ 8.5–8.7 ppm) and methyl ester (δ 3.7 ppm) groups. Triazole protons appear at δ 8.2–8.4 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 343.3) and fragmentation patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment. Retention time ~12.3 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
